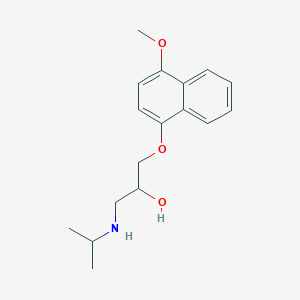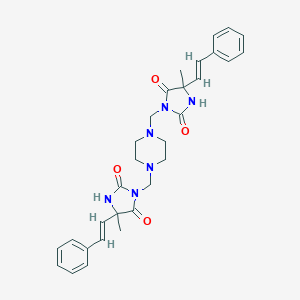
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin), also known as PMPSH, is a hydantoin derivative that has gained significant attention in scientific research due to its potential applications in various fields. PMPSH is a versatile compound that has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to inhibit the activity of bacterial and viral enzymes, making it a potential candidate for the development of new antimicrobial and antiviral agents.
Biochemische Und Physiologische Effekte
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to have a variety of biochemical and physiological effects. In animal studies, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. In addition, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, making it suitable for use in aqueous solutions. However, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin). One area of research is the development of new antitumor agents based on the structure of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin). Another area of research is the investigation of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) as a potential treatment for infectious diseases. In addition, further studies are needed to fully understand the mechanism of action of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) and its potential toxicity in vivo.
Conclusion:
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been optimized to improve the yield and purity of the product, making it suitable for large-scale production. 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been extensively studied for its potential applications in medicine, as well as its biochemical and physiological effects. While there are some limitations to the use of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) in lab experiments, there are several future directions for its study that may lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) involves the reaction of 5-methyl-5-styrylhydantoin with piperazine in the presence of a suitable solvent and reagent. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been optimized to improve the yield and purity of the product, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been extensively studied for its potential applications in various fields. In the field of medicine, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been investigated for its antitumor, antimicrobial, and antiviral properties. In addition, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been studied for its potential use as a fluorescent probe for detecting biological molecules.
Eigenschaften
CAS-Nummer |
19967-81-8 |
|---|---|
Produktname |
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) |
Molekularformel |
C30H34N6O4 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
5-methyl-3-[[4-[[4-methyl-2,5-dioxo-4-[(E)-2-phenylethenyl]imidazolidin-1-yl]methyl]piperazin-1-yl]methyl]-5-[(E)-2-phenylethenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C30H34N6O4/c1-29(15-13-23-9-5-3-6-10-23)25(37)35(27(39)31-29)21-33-17-19-34(20-18-33)22-36-26(38)30(2,32-28(36)40)16-14-24-11-7-4-8-12-24/h3-16H,17-22H2,1-2H3,(H,31,39)(H,32,40)/b15-13+,16-14+ |
InChI-Schlüssel |
SSCVRNGAQAWCOW-WXUKJITCSA-N |
Isomerische SMILES |
CC1(NC(=O)N(C1=O)CN2CCN(CC2)CN3C(=O)NC(C3=O)(/C=C/C4=CC=CC=C4)C)/C=C/C5=CC=CC=C5 |
SMILES |
CC1(C(=O)N(C(=O)N1)CN2CCN(CC2)CN3C(=O)C(NC3=O)(C)C=CC4=CC=CC=C4)C=CC5=CC=CC=C5 |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1)CN2CCN(CC2)CN3C(=O)C(NC3=O)(C)C=CC4=CC=CC=C4)C=CC5=CC=CC=C5 |
Synonyme |
5-methyl-3-[[4-[[4-methyl-2,5-dioxo-4-[(E)-2-phenylethenyl]imidazolidi n-1-yl]methyl]piperazin-1-yl]methyl]-5-[(E)-2-phenylethenyl]imidazolid ine-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



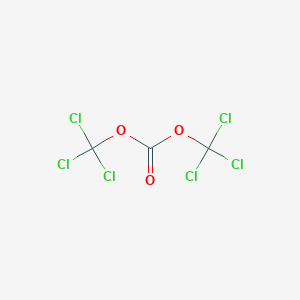
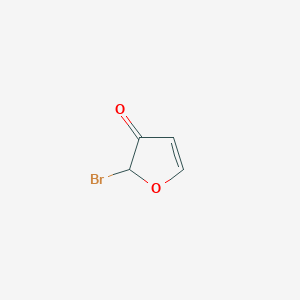
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
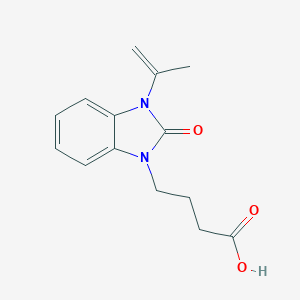
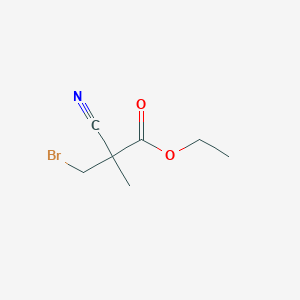
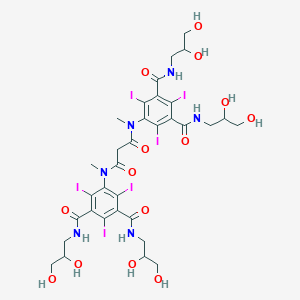
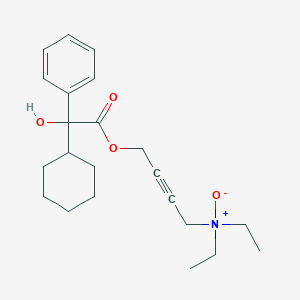
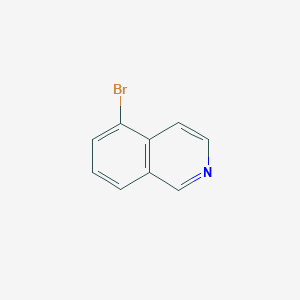
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)

